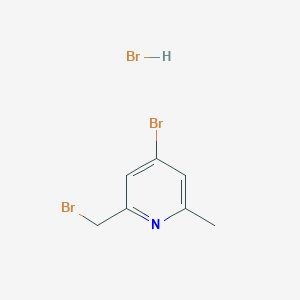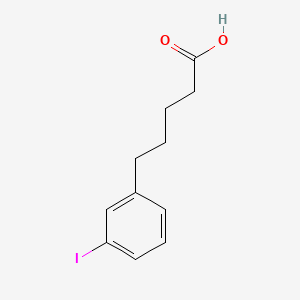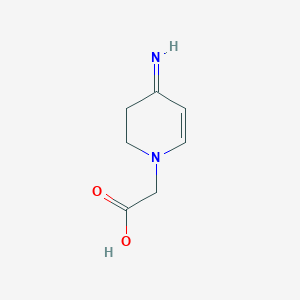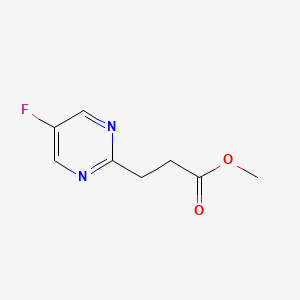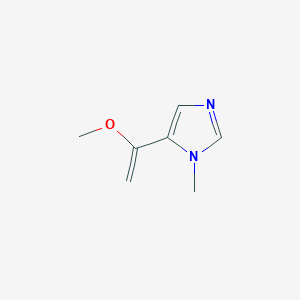
5-(1-Methoxyvinyl)-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methoxyvinyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxyvinyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 1-methylimidazole with methoxyvinyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the methoxyvinyl halide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methoxyvinyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyvinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
5-(1-Methoxyvinyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(1-Methoxyvinyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The methoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: Lacks the methoxyvinyl group, resulting in different chemical properties.
5-Methoxy-1H-imidazole: Contains a methoxy group but lacks the vinyl functionality.
1-Methoxyvinylimidazole: Similar structure but may have different reactivity due to the position of the methoxyvinyl group.
Uniqueness
5-(1-Methoxyvinyl)-1-methyl-1H-imidazole is unique due to the presence of both the methoxyvinyl and methyl groups on the imidazole ring
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
5-(1-methoxyethenyl)-1-methylimidazole |
InChI |
InChI=1S/C7H10N2O/c1-6(10-3)7-4-8-5-9(7)2/h4-5H,1H2,2-3H3 |
Clave InChI |
ZOGJJAMJWUGHTI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C(=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


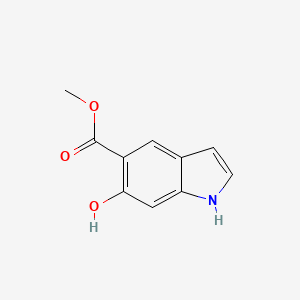
![8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662016.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid](/img/structure/B13662017.png)
![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)
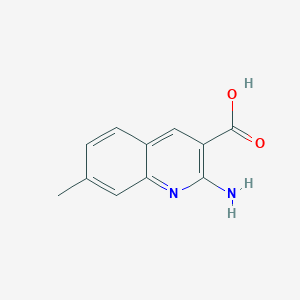
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)

![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)
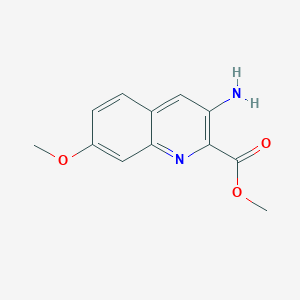
![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)
